molecular formula C6H7N3O2 B12921335 4-Methoxypyrimidine-5-carboxamide CAS No. 911461-30-8

4-Methoxypyrimidine-5-carboxamide

Cat. No.: B12921335
CAS No.: 911461-30-8
M. Wt: 153.14 g/mol
InChI Key: YEVRPHYQWOHHDR-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrimidine-5-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method includes the catalytic amidation of carboxylic acids using reagents such as chlorotriazine family members, which work efficiently in both methanol (MeOH) and tetrahydrofuran (THF) as solvents . Another method involves the methoxylation reaction, where methanol and sodium hydroxide are used to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of amidation and methoxylation reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include methanol, sodium hydroxide, and chlorotriazine family members. These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield carboxamide derivatives, while methoxylation reactions produce methoxy-substituted pyrimidines .

Comparison with Similar Compounds

4-Methoxypyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

CAS No.

911461-30-8

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10)

InChI Key

YEVRPHYQWOHHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1C(=O)N

Origin of Product

United States

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